An In-depth Technical Guide to the Physicochemical Properties of Isoproturon-monodemethyl
An In-depth Technical Guide to the Physicochemical Properties of Isoproturon-monodemethyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of Isoproturon-monodemethyl (IPU-M), a primary metabolite of the widely used phenylurea herbicide, Isoproturon. Understanding these fundamental characteristics is paramount for assessing its environmental fate, toxicological profile, and potential for bioaccumulation. This document is structured to provide not only the essential data but also the scientific rationale behind the experimental methodologies for their determination, ensuring a robust and validated understanding of this compound.
Chemical Identity and Structure
Isoproturon-monodemethyl, systematically named 3-(4-isopropylphenyl)-1-methylurea, is formed through the N-demethylation of the parent compound, Isoproturon.[1] This initial metabolic step is a crucial determinant of the compound's subsequent environmental behavior and biological interactions.
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Molecular Formula: C₁₁H₁₆N₂O[1]
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Canonical SMILES: CC(C)c1ccc(cc1)NC(=O)NC
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InChI Key: DOULWWSSZVEPIN-UHFFFAOYSA-N
The structural difference from its parent compound, the absence of one methyl group on the terminal nitrogen of the urea side chain, significantly influences its polarity and, consequently, its other physicochemical properties.
Core Physicochemical Parameters
The following table summarizes the key physicochemical properties of Isoproturon-monodemethyl. These values are critical inputs for environmental modeling, risk assessment, and the development of analytical methods.
| Property | Value | Source |
| Molecular Weight | 192.26 g/mol | [1] |
| Melting Point | 129-131 °C | |
| Boiling Point | 272.9 °C at 760 mmHg | |
| Vapor Pressure | 0.00592 mmHg at 25°C | |
| Density | 1.059 g/cm³ | |
| LogP (Octanol-Water Partition Coefficient) | 2.2 (Computed) | [1] |
| Water Solubility | Data not available for IPU-M. For the parent compound, Isoproturon, it is 72 mg/L at 20°C.[2] It is anticipated that the solubility of IPU-M is slightly higher due to increased polarity from the loss of a methyl group. | |
| pKa | Predicted basic pKa: ~0.5 (due to the urea nitrogens). The compound is considered essentially neutral.[3] |
Experimental Determination of Physicochemical Properties: Methodologies and Rationale
The integrity of physicochemical data hinges on the robustness of the experimental methods employed for their determination. This section details the standardized protocols, emphasizing the causality behind the experimental choices to ensure self-validating systems.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity and identity.
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Sample Preparation: A small quantity of dry Isoproturon-monodemethyl is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is utilized.
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Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the substance first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting point range.
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Causality: A narrow melting point range is indicative of a high degree of purity. The slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement.
Water Solubility: OECD Guideline 105
Water solubility is a critical parameter for predicting a substance's environmental transport and bioavailability. The internationally recognized OECD Guideline 105 provides a framework for its determination.
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Principle: A supersaturated solution of Isoproturon-monodemethyl in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined.
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Procedure:
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An excess amount of Isoproturon-monodemethyl is added to a flask containing purified water.
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The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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The solution is then centrifuged or filtered to remove undissolved particles.
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The concentration of Isoproturon-monodemethyl in the clear aqueous phase is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
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Self-Validation: Equilibrium is confirmed by taking samples at different time points (e.g., 24, 36, and 48 hours) and ensuring the measured concentration remains constant.
Caption: Workflow for Water Solubility Determination (OECD 105).
Octanol-Water Partition Coefficient (LogP): OECD Guideline 107
LogP is a measure of a compound's lipophilicity and is a key indicator of its potential for bioaccumulation.
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Principle: A solution of Isoproturon-monodemethyl is partitioned between n-octanol and water. The concentrations in both phases are measured to determine the partition coefficient.
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Procedure:
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A known amount of Isoproturon-monodemethyl is dissolved in either water or n-octanol.
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This solution is added to a flask containing the other immiscible solvent.
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The flask is shaken vigorously to ensure thorough mixing and then allowed to stand for the two phases to separate completely. Centrifugation can be used to aid separation.
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The concentration of Isoproturon-monodemethyl in both the aqueous and n-octanol phases is determined by a suitable analytical method.
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Environmental Fate and Degradation Pathway
Isoproturon-monodemethyl is a primary degradation product of Isoproturon in the environment. Its formation and subsequent transformation are critical for understanding the overall environmental impact of the parent herbicide. The primary degradation pathway involves further demethylation and hydroxylation.
Caption: Primary Degradation Pathway of Isoproturon.
Analytical Methodology for Quantification
Accurate quantification of Isoproturon-monodemethyl in various matrices is essential for environmental monitoring and research. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and widely used method.
HPLC-UV Protocol
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Sample Preparation:
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Water Samples: Solid-phase extraction (SPE) is typically employed to concentrate the analyte and remove interfering matrix components.
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Soil/Sediment Samples: Solvent extraction followed by a clean-up step (e.g., SPE) is necessary.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is commonly used.
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Mobile Phase: A gradient of acetonitrile and water is often employed to achieve good separation.
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Flow Rate: Typically 1.0 mL/min.
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Injection Volume: 10-20 µL.
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Detection: UV detection at a wavelength of approximately 240 nm.
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Quantification: A calibration curve is generated using certified reference standards of Isoproturon-monodemethyl to quantify the analyte in the samples.
Caption: Workflow for HPLC-UV Analysis of Isoproturon-monodemethyl.
Conclusion
The physicochemical properties of Isoproturon-monodemethyl presented in this guide provide a foundational understanding for professionals in environmental science and drug development. As a primary metabolite of a major herbicide, its behavior in the environment is of significant interest. The detailed experimental protocols, grounded in internationally accepted guidelines, offer a framework for generating reliable and reproducible data. Further research to obtain experimental values for water solubility and pKa would be beneficial to refine environmental fate models and risk assessments.
References
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Agilent Technologies. (2016). HPLC ANALYSIS OF ISOPROTURON IN WATER USING ONLINE SAMPLE ENRICHMENT. [Link]
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Merlin, G., Vuillod, M., Lissolo, T., & Clement, B. (2002). Fate and bioaccumulation of isoproturon in outdoor aquatic microcosms. Environmental toxicology and chemistry, 21(5), 973–979. [Link]
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ResearchGate. Fate and metabolism of the herbicide isoproturon in soil microcosms and its impact on soil microbial communities. [Link]
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